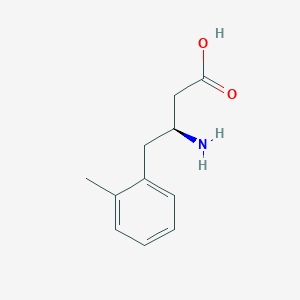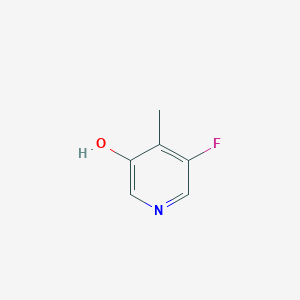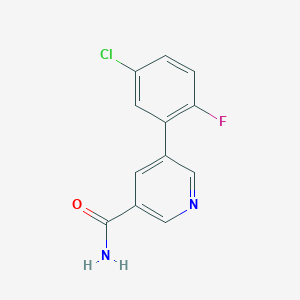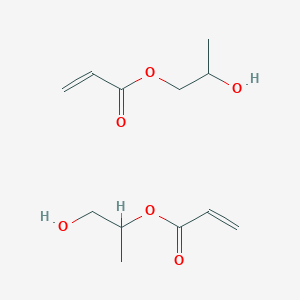
1-Hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxypropyl acrylate, mixture of isomers, is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a colorless, transparent liquid that is miscible with water and most organic solvents. This compound is primarily used in the production of acrylate polymers for lacquers, artificial resins, adhesives, thermosetting coatings, fiber treatment agents, and synthetic resin copolymer modifiers .
准备方法
Synthetic Routes and Reaction Conditions
Hydroxypropyl acrylate, mixture of isomers, can be synthesized through the esterification of acrylic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Acrylic acid+Propylene glycol→Hydroxypropyl acrylate+Water
Industrial Production Methods
In industrial settings, hydroxypropyl acrylate is produced by the esterification of acrylic acid with a mixture of 1,2-propanediol and 1,3-propanediol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is a mixture of isomers, typically containing 75% 2-hydroxypropyl acrylate and 25% 1-hydroxy-2-propyl acrylate .
化学反应分析
Types of Reactions
Hydroxypropyl acrylate, mixture of isomers, undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form acrylate polymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Major Products
Polymerization: Acrylate polymers used in coatings, adhesives, and resins.
Esterification: Various esters used in plasticizers and lubricants.
Transesterification: Modified esters with different functional properties
科学研究应用
Hydroxypropyl acrylate, mixture of isomers, has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of acrylate polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of biomedical devices and coatings for medical implants.
Industry: Applied in the production of adhesives, coatings, and fiber treatment agents
作用机制
The mechanism of action of hydroxypropyl acrylate, mixture of isomers, involves its ability to undergo polymerization and copolymerization reactions. The presence of both vinyl and hydroxyl groups allows it to form cross-linked networks with other monomers, resulting in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other reactive species, leading to the creation of polymeric structures .
相似化合物的比较
Hydroxypropyl acrylate, mixture of isomers, can be compared with other similar compounds such as:
2-Hydroxyethyl acrylate: Similar in structure but has a shorter alkyl chain.
4-Hydroxybutyl acrylate: Has a longer alkyl chain, resulting in different physical properties.
Hydroxypropyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity and polymerization behavior.
Uniqueness
Hydroxypropyl acrylate, mixture of isomers, is unique due to its balanced combination of vinyl and hydroxyl groups, which allows for versatile applications in polymer synthesis and modification. Its ability to form cross-linked networks with various monomers makes it a valuable compound in the production of high-performance materials .
属性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/2C6H10O3/c1-3-6(8)9-4-5(2)7;1-3-6(8)9-5(2)4-7/h2*3,5,7H,1,4H2,2H3 |
InChI 键 |
LCAYFFNMFIVNDD-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)OC(=O)C=C.CC(COC(=O)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


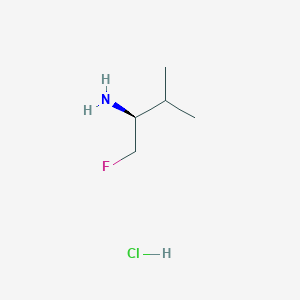
![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
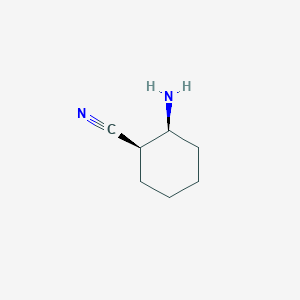
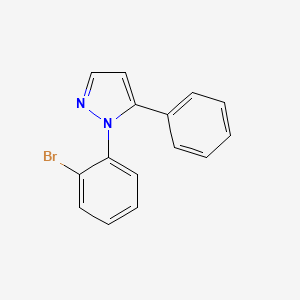
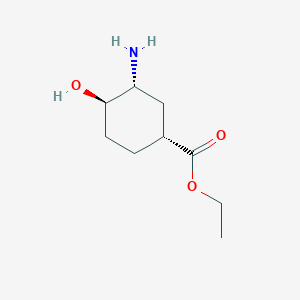
![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
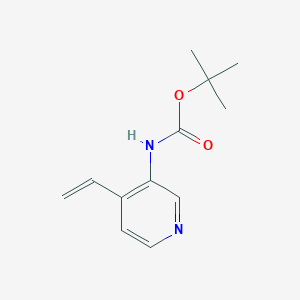
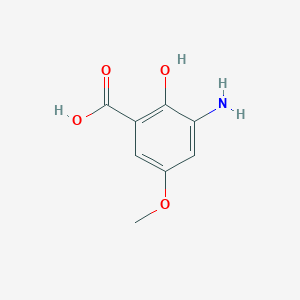

![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
